3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused bicyclic core. Key structural features include:
- A 4-ethoxyphenyl substituent at position 3, providing electron-donating and lipophilic properties.
- A 3-fluorobenzyl group at position 5, introducing steric bulk and electronegativity.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-2-30-20-12-10-18(11-13-20)24-22-16-29(15-17-6-5-7-19(26)14-17)23-9-4-3-8-21(23)25(22)28-27-24/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQUFTAWFZATHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with 2-chloroquinoline under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Primary Reaction Types
The compound participates in three principal reaction categories due to its electron-rich aromatic systems and substituent reactivity:
Oxidation Reactions
Controlled oxidation modifies the quinoline core and benzylic methyl groups:
Reagents and Conditions
-
KMnO₄ (acidic) : Selectively oxidizes the benzylic methyl group to a carbonyl, forming 5-[(3-fluorophenyl)carbonyl] derivatives.
-
CrO₃/H₂SO₄ : Targets the quinoline moiety, yielding hydroxylated products at C8 (unoccupied position).
Key Data
| Oxidizing Agent | Product | Yield | Application |
|---|---|---|---|
| KMnO₄ (0.1 M, H₂O) | 5-[(3-fluorophenyl)carbonyl] derivative | 68% | Precursor for anti-inflammatory analogs |
| CrO₃ (H₂SO₄, 60°C) | 8-hydroxyquinoline analog | 52% | Chelating agent for metal-ion studies |
Electrophilic Substitution
The pyrazole and quinoline rings undergo halogenation and nitration:
Halogenation
-
Br₂/FeCl₃ : Bromination occurs at C7 of the quinoline ring due to para-directing effects of the ethoxy group .
-
Cl₂ (UV light) : Free-radical chlorination at the benzylic position of the fluorophenyl substituent.
Nitration
-
HNO₃/H₂SO₄ : Nitro groups introduce at C6 of the quinoline core, enhancing electron-withdrawing effects .
Substitution Trends
| Position | Reactivity | Directing Group Influence |
|---|---|---|
| Quinoline C7 | High | Ethoxy group (para-directing, activating) |
| Pyrazole C4 | Moderate | Fluorophenyl (meta-directing, deactivating) |
Cycloaddition and Ring Expansion
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused triazole systems. DFT calculations confirm that the N1-C4 axis is the most reactive site due to partial positive charge localization .
Example Reaction
text3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline + Nitrile Oxide (R-C≡N⁺-O⁻) → Triazole-fused derivative (85% yield, 100°C, DMF) [2]
Mechanistic Insights
-
Deprotonation-Reprotonation Dynamics : Base-mediated reactions (e.g., NaOH/EtOH) facilitate tautomerization between pyrazole and quinoline protons, stabilizing intermediates during substitution .
-
Fluorophenyl Effects : The electron-withdrawing -F group enhances electrophilic reactivity at the benzylic position but reduces nucleophilic susceptibility in the pyrazole ring.
Pharmacological Optimization
Reaction products are screened for bioactivity:
| Derivative | IC₅₀ (μM) | Target | Source |
|---|---|---|---|
| 8-Hydroxyquinoline analog | 1.4 ± 0.2 | Topoisomerase II inhibition | |
| Brominated C7 derivative | 0.9 ± 0.1 | COX-2 inhibition |
Stability and Degradation
The compound decomposes under strong acidic/basic conditions:
-
HCl (6 M) : Cleavage of the ethoxy group to hydroxyl, yielding 3-(4-hydroxyphenyl) derivatives.
-
NaOH (10%) : Hydrolysis of the pyrazole ring, forming open-chain hydrazine intermediates.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives, including 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline. These compounds have demonstrated significant activity against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .
Anticancer Activity
Pyrazoloquinolines are also being investigated for their anticancer properties. The compound has been noted for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in different cancer cell lines. Research indicates that compounds within this class can interact with specific molecular targets involved in cancer progression, making them promising candidates for anticancer drug development .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrazoloquinoline derivatives demonstrated that modifications to the phenyl rings significantly impacted their antimicrobial activity. The inclusion of fluorine in the structure was correlated with enhanced potency against gram-positive bacteria .
- Anticancer Mechanisms : In vitro studies revealed that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic intervention .
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Position 3: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to 4-methylphenyl () or 4-fluorophenyl (). Ethoxy’s electron-donating nature may improve metabolic stability over methoxy groups .
Substituent Effects on Position 5 :
- The 3-fluorobenzyl group in the target compound offers steric hindrance and moderate electronegativity, contrasting with 4-methylbenzyl () or 3-methoxybenzyl (). Fluorine’s small size and high electronegativity may improve target selectivity .
Methoxy Groups at Positions 7 and 8 :
- Analogs with 7,8-dimethoxy groups () exhibit higher polarity (lower logP) but reduced metabolic stability compared to the target compound. Methoxy groups are associated with enhanced solubility but may limit blood-brain barrier penetration .
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline represents a novel class of pyrazoloquinoline derivatives with significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of pyrazolo[4,3-c]quinolines generally involves multi-step reactions that incorporate various substituents to enhance biological activity. The compound can be synthesized through a series of reactions involving the coupling of appropriate phenyl and pyrazole derivatives. Specific methodologies may include:
- Formation of Pyrazole Ring: Utilizing hydrazine derivatives and appropriate aldehydes.
- Quinoline Construction: Employing cyclization techniques to integrate the quinoline moiety.
- Substituent Incorporation: Introducing ethoxy and fluorophenyl groups to optimize pharmacological properties.
Antimicrobial Activity
Research indicates that pyrazolo[4,3-c]quinolines exhibit potent antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show significant activity against various bacterial strains, including drug-resistant pathogens like Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC): Compounds related to this structure have shown MIC values as low as 1 µg/mL against certain strains, indicating strong antimicrobial efficacy .
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 1 | |
| Related Pyrazole Derivative | E. coli | 2 |
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. Studies have shown that related pyrazoloquinolines can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
- Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects:
- Antimicrobial Evaluation:
Q & A
Q. What are the established synthetic routes for 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach starts with 2,4-dichloroquinoline-3-carbonitrile as a precursor, followed by substitution with ethoxyphenyl and fluorophenylmethyl groups . Key steps include:
- Step 1 : Nucleophilic aromatic substitution at the 4-position of quinoline using 4-ethoxyphenyl derivatives.
- Step 2 : Introduction of the 3-fluorophenylmethyl group via alkylation or Suzuki coupling.
- Step 3 : Cyclization to form the pyrazoloquinoline core under acidic or thermal conditions.
Yields vary significantly with solvent choice (e.g., DMSO vs. EtOH) and catalysts (e.g., Pd for cross-couplings). For example, cyclization in anhydrous DMSO with NaH achieved 20–30% yields, while Fe-mediated reductions in acetic acid improved purity .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- NMR : Use - and -NMR to resolve signals for the ethoxyphenyl (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and fluorophenylmethyl groups (δ 3.8–4.0 ppm for CH, δ 6.8–7.2 ppm for aromatic F-substitution) .
- IR : Confirm the presence of C=O (if applicable) at 1680–1720 cm and C-F stretches at 1100–1250 cm .
- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ions (e.g., [M+H]) due to the compound’s complexity .
Advanced Research Questions
Q. How do substituents (ethoxy, fluorophenylmethyl) influence the compound’s bioactivity and solubility?
- Ethoxyphenyl : Enhances lipophilicity and membrane permeability but may reduce aqueous solubility. Methoxy analogs showed improved antimicrobial activity in related pyrazoloquinolines .
- Fluorophenylmethyl : Fluorine’s electronegativity increases metabolic stability and binding affinity to hydrophobic enzyme pockets. However, fluorinated analogs can exhibit lower solubility in polar solvents, requiring formulation adjustments (e.g., DMSO/water mixtures) .
- Synergistic Effects : Combined substituents may alter π-π stacking interactions, as seen in fluorinated quinoline derivatives targeting kinase inhibition .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[4,3-c]quinoline derivatives?
- Case Study : Discrepancies in IC values for similar compounds may arise from assay conditions (e.g., cell line variability, incubation time). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Structural Confirmation : Ensure purity (>95% by HPLC) and correct stereochemistry, as impurities or racemic mixtures can skew data .
- Meta-Analysis : Cross-reference data from fluorinated pyrazoloquinolines in peer-reviewed studies (e.g., antimicrobial vs. anticancer activity) to identify structure-activity trends .
Q. What strategies are effective in improving the compound’s solubility for in vivo studies?
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy or pyrazole positions to increase hydrophilicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for fluorinated quinoline anticancer agents .
Q. How can computational methods aid in predicting the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate electron density maps to predict sites for electrophilic/nucleophilic attacks during synthesis .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Fluorine’s role in hydrogen bonding and hydrophobic interactions can be modeled .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) based on substituent effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
